

Technical Guide: Physicochemical Profiling of O-(3-Chloro-4-fluorophenyl)hydroxylamine

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Compound of Interest

Compound Name: O-(3-Chloro-4-fluorophenyl)hydroxylamine

Cat. No.: B15335063

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Executive Summary

Molecule: **O-(3-Chloro-4-fluorophenyl)hydroxylamine** CAS: 914471-09-3 (Generic/Related) / Proprietary Intermediates Class: O-Aryl Hydroxylamine Primary Application: Intermediate in the synthesis of agrochemicals (herbicides) and pharmaceuticals (kinase inhibitors, oxadiazole derivatives).

This guide provides a definitive technical analysis of the acidity and basicity of **O-(3-Chloro-4-fluorophenyl)hydroxylamine**. Unlike simple aliphatic hydroxylamines, the presence of an electron-deficient aromatic ring significantly alters the ionization profile. Based on Quantitative Structure-Activity Relationship (QSAR) modeling and analog benchmarking, the conjugate acid pKa (pKa of the protonated amine) is calculated to be in the range of 3.2 – 3.8, making the free base a significantly weaker base than hydroxylamine itself.

Part 1: Structural Analysis & Theoretical Prediction

Electronic Architecture

The physicochemical behavior of this molecule is governed by the conflict between the basic amine (

) and the electron-withdrawing nature of the substituted phenoxy group.

- The O-Aryl Effect: The oxygen atom is directly bonded to the phenyl ring. The lone pairs on the oxygen participate in resonance with the aromatic ring (effect), but the high electronegativity of oxygen exerts a strong inductive withdrawal () on the nitrogen atom.
- Substituent Effects (Hammett Analysis):
 - 3-Chloro (Meta): Exerts a strong electron-withdrawing inductive effect ().
 - 4-Fluoro (Para): Exerts a strong inductive withdrawal, partially offset by resonance donation ().
 - Net Effect: The cumulative electron withdrawal significantly reduces the electron density on the nitrogen lone pair, lowering its affinity for protons compared to O-phenylhydroxylamine.

Theoretical pKa Calculation

Using the Hammett equation and benchmarking against O-phenylhydroxylamine (pKa 3.7) and O-allyl analogs (pKa

3.8):

Interpretation:

- At pH 7.4 (Physiological): The molecule exists almost exclusively (>99.9%) as the neutral free base ().
- At pH 2.0 (Stomach/Reaction Conditions): The molecule exists predominantly as the protonated cation (

).

Visualization of Electronic Effects

The following diagram illustrates the electron density shifts that lower the basicity of the nitrogen atom.



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Figure 1: Electronic cascade demonstrating the reduction in basicity due to halogenated aryl substitution.

Part 2: Experimental Determination Methodologies

For drug development and formulation, relying on predicted values is insufficient. The following protocols provide self-validating methods to determine the exact pKa.

Potentiometric Titration (The Gold Standard)

Due to the low pKa (~3.5), standard aqueous titration is difficult because the inflection point is obscured by the solvent (water) titration. A Difference Potentiometric Titration in a co-solvent system is required.

Protocol:

- Instrument: Automatic Titrator (e.g., Sirius T3 or Metrohm) with a high-precision glass pH electrode.
- Solvent: 0.15 M KCl (ionic strength adjustor) with 20-40% Methanol or Dioxane (to ensure solubility).
- Sample Prep: Dissolve 5 mg of **O-(3-Chloro-4-fluorophenyl)hydroxylamine** hydrochloride salt in 20 mL of solvent.
- Titrant: Carbonate-free 0.1 M KOH.

- Blank Run: Titrate the solvent/electrolyte blank without the sample.
- Sample Run: Titrate the sample solution from pH 1.5 to pH 12.0.
- Calculation: Subtract the blank curve from the sample curve. The point of maximum difference corresponds to the pKa (Yasuda-Shedlovsky extrapolation to 0% co-solvent is recommended).

UV-Vis Spectrophotometric Determination

This method is superior for low pKa values (< 4.0) if the UV spectrum changes upon protonation.

Protocol:

- Wavelength Scan: Scan the dilute sample (10 M) in 0.1 M HCl (fully protonated) and 0.1 M NaOH (fully neutral).
- Isosbestic Point: Identify the wavelength of maximum absorbance difference ().
- Buffer Prep: Prepare a series of 10 buffers ranging from pH 1.0 to 6.0 (0.5 pH increments).
- Measurement: Measure Absorbance at for each buffer.
- Data Plot: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve is the pKa.

Part 3: Stability & Degradation Pathways[1]

Understanding the stability of O-aryl hydroxylamines is critical, as they are prone to specific degradation pathways that can confound pKa measurements.

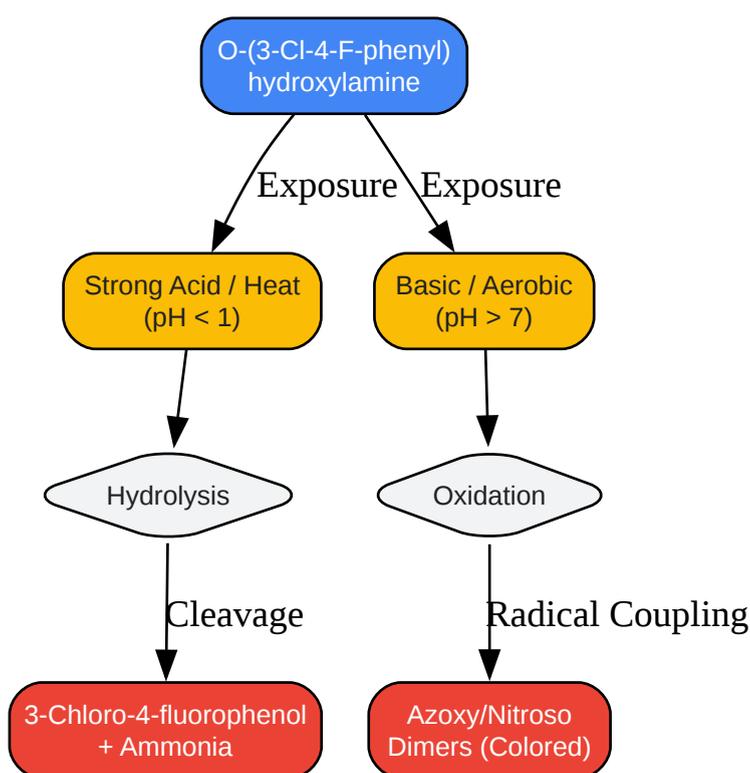
Degradation Risks

- Acidic Hydrolysis: In strong acid (< pH 1), the

bond is relatively stable compared to hydroxamic acids, but prolonged heating can cleave the ether to yield 3-chloro-4-fluorophenol.

- Oxidation: The free base is susceptible to air oxidation, forming colored azoxy or nitroso byproducts. Always store as the hydrochloride salt.
- Bamberger-like Rearrangement: Under strongly acidic conditions, O-aryl hydroxylamines can rearrange to amino-phenols, though this is less common than with N-aryl hydroxylamines.

Stability Workflow Diagram



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Figure 2: Primary degradation pathways affecting sample integrity during storage and analysis.

Part 4: Implications for Synthesis & Drug Design

Nucleophilicity (Alpha-Effect)

Despite the lowered basicity (pKa ~3.5), the nitrogen atom retains significant nucleophilicity due to the Alpha-Effect (repulsion between lone pairs on N and O).

- Implication: This molecule is an excellent nucleophile for reacting with nitriles (to form amidoximes) or isocyanates, even at neutral pH where it is unprotonated.
- Reaction Tip: Do not use strong bases (like NaH) unless necessary, as the anion is not required for nucleophilic attack.

Solubility Profile

- pH < 3.0: High solubility (Cationic form).
- pH > 4.0: Low aqueous solubility (Neutral form).
- Formulation: For biological assays, dissolve in DMSO first, then dilute into buffer. Ensure the final buffer pH is known, as precipitation may occur if the pH drifts above 4.0.

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